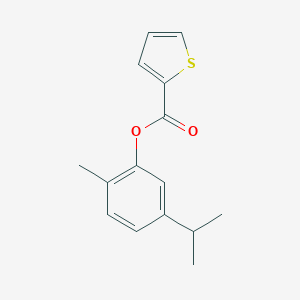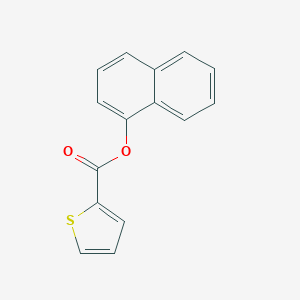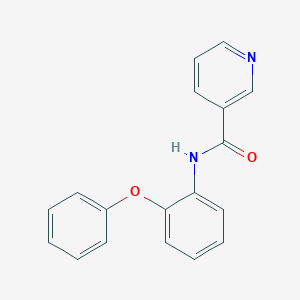
N-(2-phenoxyphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)pyridine-3-carboxamide, commonly known as PP2, is a small molecule inhibitor that has been widely used in scientific research to study the function of tyrosine kinases. PP2 is a potent inhibitor of Src-family kinases, which play critical roles in signal transduction pathways involved in cell growth, differentiation, and survival.
Mechanism of Action
PP2 inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts signal transduction pathways involved in cell growth and survival. PP2 has been shown to be a selective inhibitor of Src-family kinases, with little or no effect on other tyrosine kinases.
Biochemical and Physiological Effects
PP2 has been shown to inhibit the growth and survival of various cancer cell lines in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, PP2 has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.
Advantages and Limitations for Lab Experiments
PP2 has several advantages as a research tool. It is a potent and selective inhibitor of Src-family kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, PP2 has some limitations as well. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, PP2 has poor bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the use of PP2 in scientific research. One area of interest is the development of more potent and selective inhibitors of Src-family kinases. Another area of interest is the use of PP2 in combination with other targeted therapies to enhance their effectiveness. Additionally, PP2 could be used to study the role of Src-family kinases in other diseases besides cancer, such as autoimmune disorders and neurodegenerative diseases. Overall, PP2 is a valuable research tool that has led to significant advances in our understanding of the role of tyrosine kinases in cellular processes and disease.
Synthesis Methods
PP2 can be synthesized through a multistep process involving the condensation of 2-phenoxybenzaldehyde with 3-cyanopyridine, followed by reduction and amidation reactions. The final product is obtained as a white crystalline powder with a melting point of 232-234°C.
Scientific Research Applications
PP2 has been used extensively in scientific research to study the role of Src-family kinases in various cellular processes. Src-family kinases are involved in the regulation of cell proliferation, adhesion, migration, and survival, and their dysregulation has been implicated in the development and progression of various cancers. PP2 has been shown to inhibit the activity of Src-family kinases in vitro and in vivo, and its use has led to significant advances in our understanding of the role of these kinases in cancer biology.
properties
Molecular Formula |
C18H14N2O2 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O2/c21-18(14-7-6-12-19-13-14)20-16-10-4-5-11-17(16)22-15-8-2-1-3-9-15/h1-13H,(H,20,21) |
InChI Key |
MYNSTPXSOOOJPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



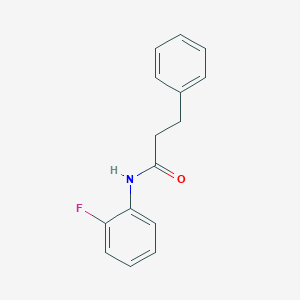
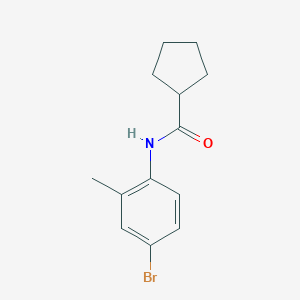

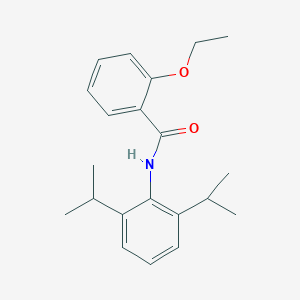
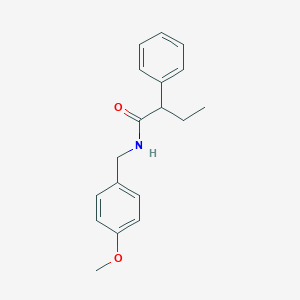


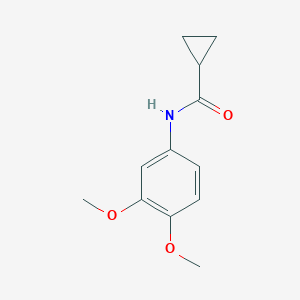
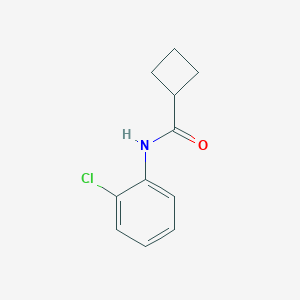
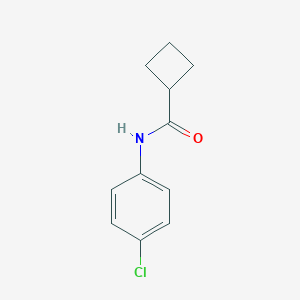
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
